REACTION_CXSMILES
|
[Na].[F:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:4]=1[CH2:5][N:6]=[N+:7]=[N-:8].[C:14]([O:20]CC)(=[O:19])[CH2:15][C:16]([CH3:18])=O.[OH-].[Na+].Cl>O>[F:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:4]=1[CH2:5][N:6]1[C:16]([CH3:18])=[C:15]([C:14]([OH:20])=[O:19])[N:8]=[N:7]1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
alcohol
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
alcohol
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the batch is heated for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for another 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered with suction
|
Type
|
WASH
|
Details
|
washed first with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether and dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2N=NC(=C2C)C(=O)O)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |